Cas no 87410-97-7 (1,3,4-Thiadiazol-2-amine, N-methyl-5-(4-phenylbutyl)-)
87410-97-7 structure
Product Name:1,3,4-Thiadiazol-2-amine, N-methyl-5-(4-phenylbutyl)-
CAS No:87410-97-7
MF:C13H17N3S
MW:247.359181165695
CID:656602
PubChem ID:13272878
Update Time:2025-04-19
1,3,4-Thiadiazol-2-amine, N-methyl-5-(4-phenylbutyl)- Chemical and Physical Properties
Names and Identifiers
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- 1,3,4-Thiadiazol-2-amine, N-methyl-5-(4-phenylbutyl)-
- N-methyl-5-(4-phenylbutyl)-1,3,4-thiadiazol-2-amine
- DTXSID90533817
- 87410-97-7
-
- Inchi: 1S/C13H17N3S/c1-14-13-16-15-12(17-13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,16)
- InChI Key: CSKMCECAUKQLCK-UHFFFAOYSA-N
- SMILES: S1C(NC)=NN=C1CCCCC1C=CC=CC=1
Computed Properties
- Exact Mass: 247.11431873g/mol
- Monoisotopic Mass: 247.11431873g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 66Ų
1,3,4-Thiadiazol-2-amine, N-methyl-5-(4-phenylbutyl)- Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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